
N-methylpyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of amides, including N-methylpyrimidine-2-carboxamide, can be achieved from nonactivated carboxylic acids using urea as a nitrogen source and Mg(NO3)2 or imidazole as catalysts . This methodology is particularly useful for the direct synthesis of primary and methyl amides, avoiding the use of ammonia and methylamine gas .
Scientific Research Applications
1. Oncology and Antitumor Activity
- Src/Abl Kinase Inhibition: A derivative of N-methylpyrimidine-2-carboxamide, namely BMS-354825, has shown potent antitumor activity, particularly in hematological and solid tumor cell lines. This compound demonstrated complete tumor regressions in a chronic myelogenous leukemia (CML) model, with low toxicity at multiple dose levels (Lombardo et al., 2004).
2. HIV Research
- HIV Integrase Inhibitors: Dihydroxypyrimidine carboxamides and N-methylpyrimidinone carboxamides have been identified as potent and selective inhibitors of HIV integrase, crucial for HIV replication. These compounds have shown low nanomolar activity in cellular HIV spread assays and exhibit good pharmacokinetics in preclinical species (Summa et al., 2006).
3. Chemical Synthesis and Structural Analysis
- Synthesis of Antitubercular Agents: The structural analysis of a compound similar to N-methylpyrimidine-2-carboxamide, used as a side product in the synthesis of antitubercular agents, provides insights into the molecular structures relevant to tuberculosis treatment (Richter et al., 2023).
4. Renal Failure and Toxicity Studies
- Uremic Toxin Research: N-methylpyrimidine derivatives have been studied for their role as uremic toxins, particularly in chronic renal failure (CRF) patients. Increased concentrations of these compounds in CRF patients suggest potential toxic properties, with significant inhibition of vital enzymes (Rutkowski et al., 2003), (Lenglet et al., 2016).
5. Parasitic Disease Research
- Inhibitors of Parasitic Enzymes: Compounds based on 5-aminopyrazole-4-carboxamide, an alternative scaffold to pyrazolopyrimidine, were found to be selective inhibitors of calcium-dependent protein kinase-1 from parasites like Toxoplasma gondii and Cryptosporidium parvum, with implications for treating parasitic diseases (Zhang et al., 2014).
Mechanism of Action
Target of Action
N-methylpyrimidine-2-carboxamide primarily targets kidney fibroblasts and renal tubular epithelial cells . These cells play a crucial role in the progression of chronic kidney disease (CKD), where the compound has shown significant anti-fibrotic and anti-inflammatory activity .
Pharmacokinetics
It is known that the compound is orally administered and has shown no toxic effects, suggesting good absorption and minimal toxicity
Action Environment
The action of N-methylpyrimidine-2-carboxamide can be influenced by environmental factors such as the progression of chronic kidney disease (CKD). In the context of CKD, the compound has shown potent anti-fibrotic and anti-inflammatory effects . .
Safety and Hazards
properties
IUPAC Name |
N-methylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-7-6(10)5-8-3-2-4-9-5/h2-4H,1H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMKLLGSSGMGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

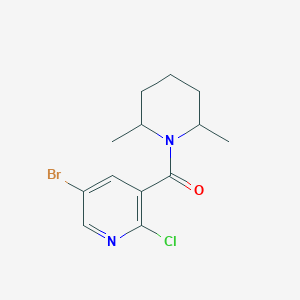
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2617758.png)
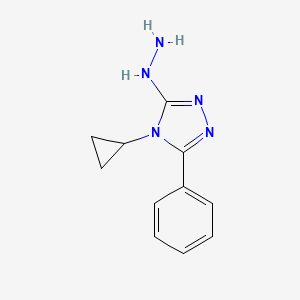

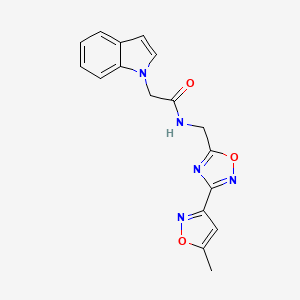
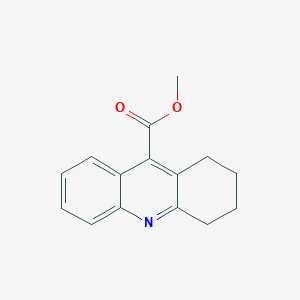

![N-[(4-methoxyphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2617768.png)
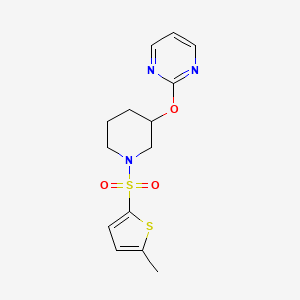
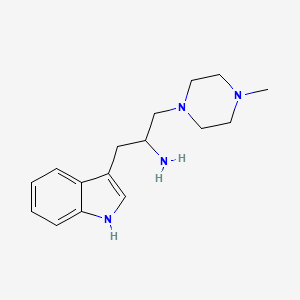
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2617774.png)
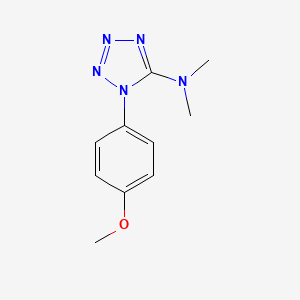
![3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2617777.png)
![4-Bromobenzo[d]oxazol-2-amine](/img/structure/B2617780.png)